Clorhidrato de Trequinsin

Descripción general

Descripción

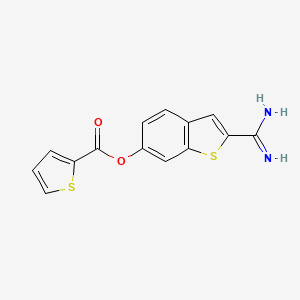

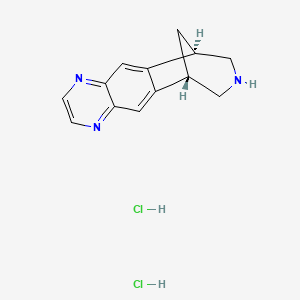

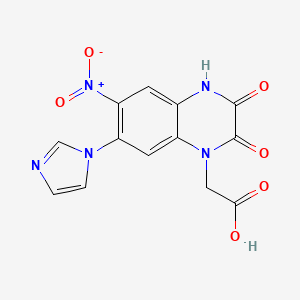

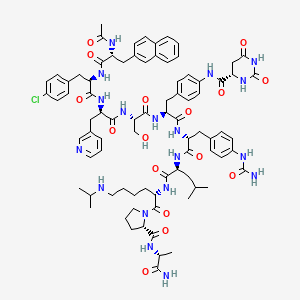

El hidrócloruro de Trequinsin es un potente inhibidor de la fosfodiesterasa conocido por su capacidad para mejorar la motilidad y la función de los espermatozoides. Tiene una fórmula molecular de C24H28ClN3O3 y se utiliza principalmente en la investigación farmacológica debido a sus propiedades únicas .

Aplicaciones Científicas De Investigación

El hidrócloruro de Trequinsin tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un inhibidor de la fosfodiesterasa en varios ensayos químicos.

Biología: Mejora la motilidad y la función de los espermatozoides, lo que lo convierte en un posible tratamiento para la infertilidad masculina

Mecanismo De Acción

El hidrócloruro de Trequinsin ejerce sus efectos inhibiendo la fosfodiesterasa, lo que lleva a un aumento de los niveles intracelulares de GMP cíclico (monofosfato de guanosina) y calcio. Esto da como resultado una mayor motilidad y función de los espermatozoides. El compuesto activa CatSper (canales catiónicos del espermatozoide) e inhibe parcialmente la actividad de los canales de potasio .

Análisis Bioquímico

Biochemical Properties

Trequinsin hydrochloride is a highly potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3) and has been shown to potently inhibit arachidonic acid-induced aggregation of human platelets . It is also known to increase intracellular calcium and cyclic GMP in human sperm, which can improve motility .

Cellular Effects

Trequinsin hydrochloride has been found to significantly increase cell hyperactivation and penetration into viscous medium in all donor sperm samples . It also influences cell function by increasing intracellular calcium and cyclic GMP .

Molecular Mechanism

The molecular mechanism of Trequinsin hydrochloride involves its role as a potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3) . This inhibition leads to an increase in intracellular calcium and cyclic GMP, which are crucial for various cellular functions including sperm motility .

Temporal Effects in Laboratory Settings

It has been shown to have a significant impact on cell hyperactivation and penetration into viscous medium in all donor sperm samples .

Metabolic Pathways

It is known to inhibit cGMP-inhibited phosphodiesterase (PDE3), which plays a crucial role in various metabolic processes .

Subcellular Localization

It is known to increase intracellular calcium and cyclic GMP, suggesting that it may be localized in areas of the cell where these molecules play crucial roles .

Métodos De Preparación

La síntesis del hidrócloruro de Trequinsin implica varios pasos, comenzando con la preparación del compuesto original, Trequinsin. El proceso incluye la desmetilación selectiva, la formación de complejos y el tratamiento posterior con reactivos específicos para obtener el producto final . Los métodos de producción industrial suelen implicar cribado de alto rendimiento y pruebas in vitro para garantizar la eficacia y pureza del compuesto .

Análisis De Reacciones Químicas

El hidrócloruro de Trequinsin experimenta varias reacciones químicas, que incluyen:

Oxidación: Trequinsin puede oxidarse para formar metabolitos con diferentes grupos funcionales.

Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes derivados.

Sustitución: Trequinsin puede sufrir reacciones de sustitución, particularmente en los grupos metoxi, para formar varios metabolitos.

Los reactivos comunes que se utilizan en estas reacciones incluyen DDQ (2,3-dicloro-5,6-diciano-1,4-benzoquinona), ZnCl2 (cloruro de zinc) y HCl (ácido clorhídrico). Los principales productos que se forman a partir de estas reacciones incluyen derivados hidroxilo, derivados formilo y derivados carboxilo .

Comparación Con Compuestos Similares

El hidrócloruro de Trequinsin es único debido a su potente inhibición de la fosfodiesterasa y su capacidad para mejorar la motilidad de los espermatozoides. Los compuestos similares incluyen:

Ibudilasto: Otro inhibidor de la fosfodiesterasa conocido por sus propiedades antiinflamatorias.

El hidrócloruro de Trequinsin destaca por su aplicación específica en la mejora de la motilidad de los espermatozoides y su mecanismo de acción único que implica la activación de CatSper .

Propiedades

IUPAC Name |

9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZZBVPTHVXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79855-88-2 (Parent) | |

| Record name | Trequinsin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045806 | |

| Record name | Trequinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78416-81-6 | |

| Record name | 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78416-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trequinsin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trequinsin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

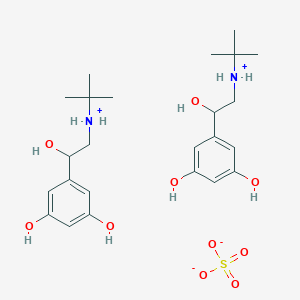

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)